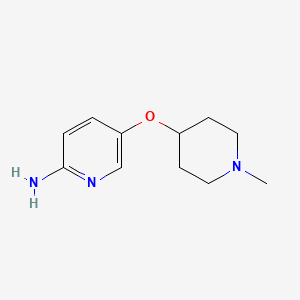

5-(1-甲基-哌啶-4-氧基)-吡啶-2-胺

描述

“5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

科学研究应用

与 5-(1-甲基-哌啶-4-氧基)-吡啶-2-胺 在结构上相关的化合物 3-(吡咯烷-1-基)哌啶已使用基于完全催化氢化的创新方法合成,这标志着相较于以前复杂的合成方法的重大改进 (Smaliy 等人,2011)。

脱氧胞苷激酶抑制剂的合成方法涉及 5-氟-2-(哌啶-4-氧基)嘧啶-4-胺,证明了与目标化学结构的联系。该合成工艺高效,为基于三苯基膦的合成提供了另一种选择 (Zhang 等人,2009)。

化学活化和反应特性:

与 5-(1-甲基-哌啶-4-氧基)-吡啶-2-胺 密切相关的哌啶衍生物在铁表面表现出显着的吸附和缓蚀性能,突出了它们的化学反应活性和在材料科学中的潜在应用 (Kaya 等人,2016)。

哌啶(目标化合物的成分)的化学反应性已在葡萄糖/赖氨酸模型体系中得到研究,在该体系中它形成各种反应产物,表明其在特定条件下形成复杂分子的潜力 (Nikolov & Yaylayan, 2010)。

作用机制

Target of Action

Piperidine derivatives, which include 5-(1-methyl-piperidin-4-yloxy)-pyridin-2-ylamine, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to different pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological applications .

Result of Action

As a piperidine derivative, it is likely to have a range of effects depending on its specific targets .

安全和危害

According to the safety data sheet, “5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine” can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection and to wash off with soap and plenty of water in case of skin contact .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

生化分析

Biochemical Properties

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction between 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine and these enzymes often involves hydrogen bonding and hydrophobic interactions, leading to changes in enzyme conformation and activity. Additionally, this compound can bind to specific proteins, altering their function and stability, which can have downstream effects on various cellular processes .

Cellular Effects

The effects of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine on cellular function are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis. This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can influence gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and phenotype .

Molecular Mechanism

At the molecular level, 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine exerts its effects through a combination of direct binding interactions and enzyme modulation. This compound can bind to the active sites of enzymes, acting as either an inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of downstream targets. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can vary over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other compounds in the experimental setup. Long-term studies have shown that continuous exposure to 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall outcome of the experiments .

Dosage Effects in Animal Models

The effects of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes and pathways. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological outcomes, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of many xenobiotics, including this compound. The metabolism of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the TCA cycle, and lipid metabolism .

Transport and Distribution

Within cells and tissues, 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments. The localization and accumulation of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can significantly impact its biological activity, as it may concentrate in specific tissues or organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is crucial for its function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can influence its activity, as it may interact with different sets of biomolecules in each compartment, leading to distinct biological outcomes .

属性

IUPAC Name |

5-(1-methylpiperidin-4-yl)oxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZNJVWXJZXSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

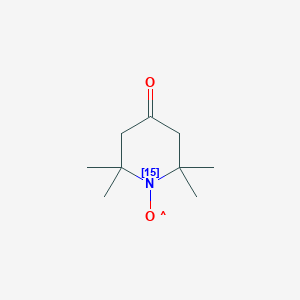

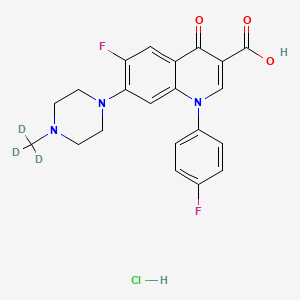

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)